molecular formula C14H19BN2O2 B2562782 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1185427-32-0

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2562782
CAS No.: 1185427-32-0
M. Wt: 258.13
InChI Key: UEHHPVDDZMJIPO-UHFFFAOYSA-N
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Description

Introduction to 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

The compound this compound represents a sophisticated example of modern heterocyclic chemistry, where traditional organic frameworks are enhanced through the incorporation of boron-containing functionalities. This molecular entity belongs to the broader classification of boronic acid derivatives, specifically boronic esters, which have gained significant attention in contemporary synthetic chemistry due to their remarkable utility in various chemical transformations. The compound's architecture incorporates both a fused bicyclic nitrogen-containing heterocycle and a protected boronic acid functionality, creating a molecular platform that can engage in diverse chemical reactions while maintaining structural integrity under standard laboratory conditions.

The fundamental structure consists of a pyrrolopyridine backbone, specifically the pyrrolo[2,3-b]pyridine system, which represents a fusion of pyrrole and pyridine rings. This bicyclic framework provides a rigid, planar aromatic system that contributes to the compound's stability and reactivity profile. The methyl substituent at the nitrogen position of the pyrrole ring introduces additional steric and electronic considerations that influence the compound's chemical behavior. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronate ester, serves as a protected form of boronic acid that remains stable under neutral conditions while being readily activated under appropriate reaction conditions.

Research into boron-containing heterocycles has expanded significantly over the past two decades, driven by their unique properties that distinguish them from purely organic heterocycles. The incorporation of boron into heterocyclic systems introduces distinctive electronic characteristics due to boron's electron-deficient nature and its ability to form reversible covalent bonds with various nucleophiles. These properties have made boron heterocycles particularly valuable in medicinal chemistry, where they can interact with biological targets through mechanisms not available to traditional organic compounds. The compound under examination exemplifies this trend, representing a convergence of heterocyclic chemistry and organoboron chemistry that opens new avenues for molecular design and synthesis.

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple functional groups. The naming system reflects the hierarchical approach to nomenclature where the principal heterocyclic framework takes precedence, followed by the systematic identification of substituents and their positions within the molecular structure. This approach ensures unambiguous identification of the compound across different chemical databases and literature sources, facilitating clear communication within the scientific community.

The structural identification of this compound requires careful consideration of its multiple components and their spatial arrangements. The molecule exhibits a specific three-dimensional configuration that influences its chemical and physical properties. X-ray crystallographic studies of related compounds have demonstrated that the pyrrolopyridine system maintains planarity, while the dioxaborolane ring adopts a slightly puckered conformation that minimizes steric interactions. These structural features contribute to the compound's overall stability and reactivity patterns, making it a valuable synthetic intermediate in various chemical transformations.

International Union of Pure and Applied Chemistry Nomenclature Derivation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows a systematic approach that begins with identification of the principal heterocyclic system. The core structure is recognized as pyrrolo[2,3-b]pyridine, where the bracketed numbers [2,3-b] indicate the specific fusion pattern between the pyrrole and pyridine rings. This notation system employs the Hantzsch-Widman nomenclature principles, where the pyrrole ring is considered as a five-membered heterocycle containing one nitrogen atom, and the pyridine ring represents a six-membered aromatic nitrogen heterocycle.

The numbering system for this fused bicyclic structure follows established conventions where the nitrogen atom in the pyridine ring receives the lowest possible number, designated as position 1. The fusion between the two rings occurs at positions 2 and 3 of the pyrrole system and position 2 and 3 of the pyridine system, hence the [2,3-b] designation. The methyl substituent attached to the pyrrole nitrogen is located at position 1 of the overall numbering system, resulting in the prefix "1-methyl". The boronate ester substituent is positioned at carbon 3 of the pyrrolo system, leading to the designation "3-(tetramethyl-1,3,2-dioxaborolan-2-yl)".

The dioxaborolane portion of the name reflects the systematic nomenclature for this five-membered boron-containing heterocycle. The term "1,3,2-dioxaborolane" indicates a five-membered ring containing one boron atom at position 2 and two oxygen atoms at positions 1 and 3. The "tetramethyl" prefix specifies that four methyl groups are attached to the carbon atoms of the dioxaborolane ring, specifically at positions 4,4,5,5, creating the fully substituted pinacol-derived boronate ester. This systematic approach ensures that the complete structure can be reconstructed from the name alone, providing unambiguous chemical identification.

Structural Component International Union of Pure and Applied Chemistry Designation Position in Molecule
Core Heterocycle pyrrolo[2,3-b]pyridine Positions 1-7
Methyl Substituent 1-methyl Position 1 (pyrrole nitrogen)
Boronate Ester tetramethyl-1,3,2-dioxaborolan-2-yl Position 3 (pyrrole carbon)
Dioxaborolane Ring 1,3,2-dioxaborolane Five-membered B-O-C-C-O cycle
Methyl Groups tetramethyl Positions 4,4,5,5 of dioxaborolane
Comparative Analysis of Alternative Naming Conventions

Alternative naming conventions for this compound reveal the diverse approaches employed across different chemical databases and commercial suppliers. Chemical Abstracts Service registry systems often utilize simplified descriptors that emphasize functional group relationships rather than strict systematic nomenclature. These alternative names frequently appear in commercial chemical catalogs and research publications, reflecting the practical needs of synthetic chemists who may prefer more intuitive naming systems for commonly used building blocks.

One prevalent alternative designation describes the compound as "1-methyl-7-azaindole-4-boronic acid pinacol ester," which emphasizes the relationship to the indole structural family. This naming convention treats the pyrrolopyridine system as a 7-azaindole, where the nitrogen atom in the pyridine ring is considered as an aza-substitution of the benzene ring in indole. The "boronic acid pinacol ester" designation clearly indicates the presence of the protected boronic acid functionality, making this nomenclature particularly useful for synthetic chemists who focus on the compound's reactivity rather than its systematic structural features.

Commercial suppliers frequently employ trade names or simplified descriptors that facilitate database searches and ordering processes. These alternative names often omit detailed positional information while retaining essential functional group identifiers. For example, some suppliers list the compound under abbreviated forms such as "methylpyrrolopyridine boronate" or "pyrrolopyridine pinacol ester," which, while less precise than systematic nomenclature, provide sufficient information for experienced practitioners to identify the target molecule. The variety of naming conventions reflects the compound's utility across different fields of chemistry, from academic research to industrial applications.

Naming Convention Alternative Designation Database/Source
Chemical Abstracts Service 1-methyl-7-azaindole-4-boronic acid pinacol ester PubChem Database
Commercial Suppliers Methylpyrrolopyridine tetramethyl dioxaborolane Fisher Scientific
Simplified Descriptors Pyrrolopyridine pinacol boronate AChemBlock
Trade Nomenclature 7-Azaindole boronic ester ChemShuttle
International Union of Pure and Applied Chemistry Systematic 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Avantor Sciences
Structural Relationship to Boron-Containing Heterocycles

The structural relationship of this compound to the broader family of boron-containing heterocycles demonstrates the compound's position within a rapidly expanding class of synthetic intermediates. Boron heterocycles have emerged as valuable tools in modern organic synthesis due to their unique electronic properties and ability to participate in a wide range of chemical transformations. The specific structural features of this compound exemplify the sophisticated design principles that guide the development of boron-containing building blocks for advanced synthetic applications.

The dioxaborolane ring system represents one of the most stable and synthetically useful forms of protected boronic acids. This five-membered heterocycle effectively masks the reactive boronic acid functionality while maintaining the potential for activation under appropriate conditions. The tetramethyl substitution pattern on the dioxaborolane ring provides additional stability through steric protection of the boron center, preventing unwanted side reactions during storage and handling. This design principle has been widely adopted in the development of boronic acid derivatives for cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where the pinacol ester serves as an excellent boron nucleophile.

Comparative analysis with related boron heterocycles reveals that the pyrrolopyridine framework provides unique electronic characteristics that distinguish this compound from simpler boronic esters. The extended aromatic system creates opportunities for π-π stacking interactions and provides additional sites for functionalization. Recent research has demonstrated that boron heterocycles containing fused aromatic systems exhibit enhanced stability and selectivity in catalytic processes compared to their non-heterocyclic counterparts. The nitrogen atoms in the pyrrolopyridine system can serve as coordination sites for metal catalysts, potentially leading to unique reactivity patterns and improved reaction outcomes.

Boron Heterocycle Type Structural Features Synthetic Applications
Dioxaborolanes Five-membered B-O-C-C-O rings Cross-coupling reactions, borylation
Dioxaborinines Six-membered boron heterocycles Stereoselective synthesis
Boroles Five-membered aromatic boron rings Catalysis, materials science
Azaborines Boron-nitrogen aromatic systems Electronic materials, drug design
Pyrrolopyridine Boronates Fused heterocycle-boronate esters Medicinal chemistry, complex synthesis

The integration of boron functionality into nitrogen heterocycles creates opportunities for novel chemical reactivity that extends beyond traditional organic chemistry paradigms. Studies have shown that compounds containing both boron and nitrogen heteroatoms can exhibit unique electronic properties due to the complementary nature of these elements. Boron's electron-deficient character pairs effectively with nitrogen's electron-rich nature, creating systems capable of unusual bonding arrangements and reactivity patterns. This principle is exemplified in the compound under study, where the pyrrolopyridine nitrogen atoms may influence the reactivity of the distant boronate ester through electronic communication across the aromatic system.

Properties

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-17(5)12-10(11)7-6-8-16-12/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHHPVDDZMJIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boronate Ester Group: The boronate ester group is usually introduced via a borylation reaction. A common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group in Me-Pyr-Bpin enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl linkages critical for drug discovery. Key examples include:

Reaction Partner Catalyst System Conditions Yield Application Source
Aryl/heteroaryl halidesPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80°C60–85%Kinase inhibitor synthesis
BromopyridinesPd(PPh₃)₄, NaHCO₃THF/H₂O, reflux70–90%Functionalized pyrrolopyridines
  • In a representative protocol, Me-Pyr-Bpin reacts with 5-bromo-1H-pyrrolo[2,3-b]pyridine under Suzuki conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/H₂O, 80°C) to yield bi-pyrrolopyridine derivatives . This method avoids sulfonamide-mediated activation, streamlining access to kinase-targeting scaffolds .

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic substitutions at specific positions. For example:

  • C-6 Functionalization : Me-Pyr-Bpin undergoes palladium-mediated substitution at C-6 with amines or alkoxides (e.g., 48–54 in ), achieving 75–85% yields using Boc-protected intermediates .

  • Borylation/Dehalogenation : Brominated derivatives of Me-Pyr-Bpin react with bis(pinacolato)diboron (B₂Pin₂) under Miyaura borylation conditions (PdCl₂(dppf), KOAc, DMF, 100°C) to install additional boronate groups .

Boron-Ester Transformations

The tetramethyl-1,3,2-dioxaborolan group undergoes hydrolysis or transesterification:

  • Hydrolysis : Treatment with HCl/H₂O converts the boronate ester to a boronic acid (pKa ~8.5), enabling pH-dependent reactivity .

  • Transesterification : Reaction with diols (e.g., pinacol) in anhydrous THF regenerates the boronate ester, stabilizing the compound for storage .

Cyclization and Ring-Opening Reactions

Me-Pyr-Bpin participates in annulation reactions to construct fused heterocycles:

  • Oxazole Formation : Reaction with TOSMIC (p-toluenesulfonylmethyl isocyanide) in THF/K₂CO₃ forms oxazole derivatives (e.g., 60 ), pivotal for MPS1 inhibitor development .

  • Pyrazole Cyclization : Cu-catalyzed cycloaddition with alkynes yields pyrazole-fused pyrrolopyridines, enhancing kinase-binding affinity .

Biological Activity Modulation

Me-Pyr-Bpin-derived compounds exhibit structure-activity relationships (SAR) in kinase inhibition:

  • FGFR1/c-Met Inhibition : Substituents at C-3 (boronate) and C-1 (methyl) optimize binding to kinase ATP pockets, with IC₅₀ values <100 nM .

  • MPS1 Selectivity : Trifluoroethylpyrazole derivatives (e.g., 30 ) achieve >100-fold selectivity over CDK2, validated via surface plasmon resonance (KD = 12 nM) .

Table 1: Reaction Optimization for Suzuki Coupling

Base Solvent Temperature Yield
K₂CO₃Dioxane/H₂O80°C85%
NaHCO₃THF/H₂OReflux78%
CsFDMF100°C65%

Table 2: Stability of Me-Pyr-Bpin Derivatives

Derivative Metabolic Stability (MLM) Caco-2 Permeability
Boc-protected72% (vs. 99% for unprotected)Low efflux
Trifluoroethyl53% turnoverHigh permeability

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C10H17BN2O2
  • Molecular Weight : 208.07 g/mol
  • CAS Number : 1020174-04-2
  • IUPAC Name : 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

The compound features a pyrrolo[2,3-b]pyridine core substituted with a tetramethyl-1,3,2-dioxaborolane moiety. This unique structure contributes to its reactivity and utility in various applications.

Organic Synthesis

1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine serves as a valuable reagent in organic synthesis. Its boron-containing functional group enables it to act as a boronic acid pinacol ester equivalent. This property is particularly useful for:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The compound can be used to introduce various functional groups into aromatic systems through electrophilic aromatic substitution.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Research has indicated its potential in:

  • Anticancer Agents : Preliminary studies suggest that derivatives of pyrrolo[2,3-b]pyridine exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents, potentially leading to new treatments for resistant bacterial strains.

Material Science

In material science, the unique properties of this compound can be exploited for:

  • Polymer Chemistry : It can act as a building block for the synthesis of novel polymers with desirable mechanical and thermal properties.
  • Sensors and Electronics : Its boron component may enhance the electronic properties of materials used in sensors or conductive films.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions were optimized to yield high purity and yield of the desired product. This showcases its utility in creating complex organic molecules essential for pharmaceutical applications.

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on derivatives of this compound revealed significant cytotoxicity against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. These findings suggest that further development could lead to effective anticancer therapeutics.

Mechanism of Action

The mechanism by which 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and applications among related pyrrolo[2,3-b]pyridine derivatives:

Compound Name Substituents Molecular Weight Key Applications/Properties References
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 1-Me, 3-(Bpin) ~273.12* Suzuki coupling intermediate; used in kinase inhibitor synthesis
3-Ethyl-5-(Bpin)-1H-pyrrolo[2,3-b]pyridine 3-Et, 5-(Bpin) 272.15 Boron-directed functionalization; potential for asymmetric synthesis
1-Methyl-5-(Bpin)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 1-Me, 5-(Bpin), 2-ketone 299.12 Dual functionality (boronate and ketone) for multi-step derivatization
3-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-1-Me-pyrrolo[2,3-b]pyridine Thiazolyl-bis-pyrrolo core ~400–450† Antiproliferative activity; CDK1 inhibition in cancer models
1-(t-BDMS)-3-(Bpin)-1H-pyrrolo[2,3-b]pyridine 1-(tert-butyldimethylsilyl), 3-(Bpin) 428.50 Enhanced stability for prolonged storage; used in iterative cross-couplings

*Calculated based on molecular formula. †Estimated from analogous structures in .

Key Observations:
  • Boronates vs. Bioactive Derivatives : The target compound and its boronate analogs (e.g., ) are primarily intermediates, whereas thiazolyl-bis-pyrrolo derivatives () exhibit direct biological activity (e.g., IC50 values <1 µM in DMPM cancer models) .
  • Silyl-protected derivatives () improve stability but require deprotection steps .

Stability and Reactivity

  • Boronate Stability : Tetramethyl dioxaborolan groups are moisture-sensitive but stable under inert conditions. Silyl protection () mitigates hydrolysis .
  • Ketone Functionalization : The 2-ketone in enables further derivatization (e.g., oxime formation) but may complicate purification .

Biological Activity

1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various derivatives that have been studied for their pharmacological properties, particularly as inhibitors of specific enzymes involved in disease processes.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H19BN2O2
  • Molecular Weight : 258.12 g/mol
  • CAS Number : 1501153-45-2

The structure features a pyrrolo[2,3-b]pyridine core with a boron-containing dioxaborolane moiety that may enhance its biological activity through mechanisms such as increased stability or improved binding affinity to target proteins.

Enzyme Inhibition

Antioxidant and Anti-inflammatory Properties

Case Studies

Several studies have explored the biological activities of similar compounds derived from pyrrolo[2,3-b]pyridine structures:

  • DYRK1A Inhibition Study :
    • Objective : To evaluate the inhibitory effects on DYRK1A.
    • Methodology : Classical docking studies followed by synthesis and biological assays.
    • Findings : The compound demonstrated strong binding affinity and significant inhibition of DYRK1A at nanomolar concentrations.
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the anti-inflammatory properties of the compound.
    • Methodology : ORAC assays were utilized to measure antioxidant capacity alongside LPS-induced inflammation models.
    • Findings : The compound exhibited robust antioxidant activity and effectively reduced pro-inflammatory cytokine levels.

Data Summary

PropertyValue
Molecular FormulaC14H19BN2O2
Molecular Weight258.12 g/mol
CAS Number1501153-45-2
DYRK1A Inhibition IC50Nanomolar levels
Antioxidant ActivitySignificant
Anti-inflammatory EffectRobust reduction in cytokines

Q & A

Q. What are the key synthetic routes for preparing 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine?

The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, in Scheme 5 ( ), methyl-substituted pyrrolo[2,3-b]pyridine intermediates are generated using NaH/MeI for methylation, followed by boronic acid coupling under Pd(PPh₃)₄ catalysis. Alternatively, Suzuki-Miyaura coupling with tetramethyl dioxaborolane derivatives (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane at 105°C yields the target compound . Enamine Ltd. reports its use as a boron-containing building block in medicinal chemistry workflows, emphasizing purity >97% and standardized CAS registration ( ).

Q. How is the structural identity of this compound verified in synthetic workflows?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine are confirmed via ¹H NMR chemical shifts at δ 8.2–8.4 ppm (pyridine protons) and δ 3.8–4.0 ppm (methyl groups). Boron-containing signals in ¹¹B NMR (~30 ppm) confirm the dioxaborolane moiety . Melting points (e.g., 278–316°C for thiazolyl-pyrrolo[2,3-b]pyridines) and elemental analysis further validate purity ( ).

Q. What role does the tetramethyl dioxaborolane group play in reactivity?

The dioxaborolane acts as a protected boronic acid, enhancing stability during storage and enabling Suzuki-Miyaura cross-coupling under mild conditions. It facilitates C–C bond formation with aryl/heteroaryl halides, critical for constructing biaryl motifs in drug discovery ( ). For example, coupling with nicotinoyl chloride or pyrazolyl boronic acids under Pd catalysis (e.g., SPhos Pd G2) achieves functionalization at the pyrrolopyridine core .

Advanced Research Questions

Q. How does this compound serve as a scaffold for designing fibroblast growth factor receptor (FGFR) inhibitors?

The 1H-pyrrolo[2,3-b]pyridine core binds to FGFR1’s hinge region via hydrogen bonding with Asp641 and hydrophobic interactions in the ATP pocket. Derivatives with substitutions at the 5-position (e.g., trifluoromethyl groups) improve affinity, as seen in compound 4h (FGFR1 IC₅₀ = 7 nM). Structure-activity relationship (SAR) studies highlight the necessity of methoxyphenyl or pyrazolyl substituents for selectivity over FGFR4 .

Q. What strategies optimize the anticancer activity of pyrrolo[2,3-b]pyridine derivatives?

Functionalization with thiazolyl or indolyl groups enhances antiproliferative effects. For example, thiazolyl-bis-pyrrolo[2,3-b]pyridines (e.g., compound 1d) exhibit IC₅₀ values <1 µM against mesothelioma cell lines by intercalating DNA or inhibiting kinase pathways. Halogenation (e.g., bromo or fluoro at C-5) improves metabolic stability and tumor penetration ( ).

Q. How do spectroscopic and computational methods resolve contradictory SAR data in derivative libraries?

Molecular docking (e.g., AutoDock Vina) and DFT calculations clarify binding modes when experimental IC₅₀ values conflict with substituent electronic effects. For instance, bulky substituents may sterically hinder FGFR1 binding despite favorable hydrophobicity, requiring iterative optimization of substituent size/logP .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key issues include low yields in Pd-catalyzed steps (e.g., 10–25% in Suzuki couplings) and purification of regioisomers. Microwave-assisted synthesis and flow chemistry improve efficiency, while immobilized catalysts (e.g., Pd on carbon) enhance recyclability. Analytical HPLC with charged aerosol detection (CAD) ensures batch consistency .

Methodological Considerations

  • Synthetic Optimization : Use Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH (3:1) for coupling reactions, monitoring by TLC.
  • Biological Assays : FGFR inhibition is assessed via kinase-Glo luminescence assays, while antiproliferative activity is tested against A549 (lung) and MCF-7 (breast) cancer lines .
  • Computational Tools : MOE or Schrödinger Suite for docking; Gaussian09 for DFT studies on boron electronic effects .

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